molecular formula C17H16N2OS2 B2403294 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide CAS No. 886959-76-8

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide

Cat. No.: B2403294
CAS No.: 886959-76-8
M. Wt: 328.45
InChI Key: FXEXSXYCYBLPFA-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a cyclopropane carboxamide group

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific target can vary depending on the exact structure of the derivative and the biological system in which it is active.

Mode of Action

Benzothiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the target’s conformation or activity, resulting in the observed biological effects.

Biochemical Pathways

Benzothiazole derivatives have been shown to interfere with various cellular processes, including dna replication, protein synthesis, and cell division . The exact pathways affected can depend on the specific target of the compound and the biological context in which it is active.

Pharmacokinetics

A study on similar benzothiazole derivatives showed favorable pharmacokinetic profiles . The bioavailability of these compounds can be influenced by factors such as their solubility, stability, and permeability.

Result of Action

Based on the known activities of benzothiazole derivatives, this compound could potentially lead to cell death or growth inhibition in certain types of cells . The exact effects would depend on the specific target and biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its target . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of benzothiazole and thiophene rings with a cyclopropane carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-9-10(2)21-17(19-15(20)11-7-8-11)14(9)16-18-12-5-3-4-6-13(12)22-16/h3-6,11H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEXSXYCYBLPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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